molecular formula C7H6O2S B063320 3-Methylthiophene-2,4-dicarbaldehyde CAS No. 174148-87-9

3-Methylthiophene-2,4-dicarbaldehyde

Cat. No.: B063320
CAS No.: 174148-87-9
M. Wt: 154.19 g/mol
InChI Key: FTKHLOBMGPBGJD-UHFFFAOYSA-N
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Description

3-Methylthiophene-2,4-dicarbaldehyde is a thiophene-derived compound featuring aldehyde functional groups at the 2- and 4-positions and a methyl substituent at the 3-position. The aldehyde groups in such derivatives are typically introduced via oxidation or hydrolysis of ester precursors, though specific protocols for this compound remain inferred from related methodologies.

Thiophene aldehydes are critical intermediates in organic synthesis, particularly for constructing conjugated systems in materials science and pharmaceuticals. The methyl group at the 3-position likely enhances steric and electronic modulation, influencing reactivity and crystallinity.

Properties

CAS No.

174148-87-9

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-methylthiophene-2,4-dicarbaldehyde

InChI

InChI=1S/C7H6O2S/c1-5-6(2-8)4-10-7(5)3-9/h2-4H,1H3

InChI Key

FTKHLOBMGPBGJD-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1C=O)C=O

Canonical SMILES

CC1=C(SC=C1C=O)C=O

Synonyms

2,4-Thiophenedicarboxaldehyde, 3-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3′-Bithiophene-2,2′-dicarbaldehyde

  • Structure : Comprises two thiophene rings linked at the 3-positions, with aldehyde groups at the 2- and 2′-positions.
  • Properties : Enhanced π-conjugation due to the bithiophene backbone, making it suitable for optoelectronic applications. In contrast, 3-methylthiophene-2,4-dicarbaldehyde has a single thiophene ring, limiting conjugation but offering simpler functionalization pathways.
  • Synthesis: Prepared via cross-coupling reactions, as suggested by the nomenclature in . The absence of methyl substituents in this compound reduces steric hindrance during polymerization .

2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde

  • Structure : Pyrrole core with sulfonyl and phenyl substituents, differing from thiophene’s sulfur heterocycle.
  • Crystallinity : The pyrrole derivative exhibits a dihedral angle of 88.7° between the pyrrole and phenyl rings, with C–H···O hydrogen bonding forming a 3D framework . Thiophene derivatives (e.g., diethyl carboxylates in ) display similar hydrogen-bonding patterns but with S···S interactions influencing packing .
  • Reactivity : The sulfonyl group in the pyrrole derivative enhances electrophilicity at the aldehyde positions, whereas the methyl group in this compound may direct regioselectivity in condensation reactions.

Benzene-1,4-dicarbaldehyde

  • Structure : Aromatic benzene ring with aldehyde groups at para positions.
  • Applications : Widely used in polymer synthesis via Wittig reactions (e.g., green fluorescent polymers in ). Thiophene analogs, such as this compound, offer superior electron mobility due to sulfur’s polarizability, making them preferable in conductive materials .
  • Thermal Properties : Benzene derivatives generally exhibit higher melting points (e.g., 204–206°C for hydrazide analogs in ) compared to thiophene aldehydes, which may have lower melting points due to reduced symmetry .

3,5-Dichloro-1-phenyl-1H-pyrrole-2,4-dicarbaldehyde

  • Structure : Chlorinated pyrrole with phenyl and aldehyde groups.
  • Electrophilicity : Chlorine atoms increase electrophilicity at the aldehyde positions, facilitating nucleophilic additions. In contrast, the methyl group in this compound may stabilize intermediates via hyperconjugation .
  • Biological Activity : Chlorinated pyrroles are explored for anticancer applications, whereas thiophene aldehydes are leveraged in radiopharmaceuticals (e.g., intermediates in ) .

Comparative Data Table

Compound Core Structure Functional Groups Melting Point (°C) Key Applications References
This compound Thiophene 2,4-CHO; 3-CH3 Not reported Polymers, Pharmaceuticals Inferred
3,3′-Bithiophene-2,2′-dicarbaldehyde Bithiophene 2,2′-CHO Not reported Conjugated polymers
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Thiophene 2,4-COOEt; 5-NH2; 3-CH3 204–206 Anticancer intermediates
Benzene-1,4-dicarbaldehyde Benzene 1,4-CHO ~260 (decomp.) Fluorescent polymers
3,5-Dichloro-1-phenylpyrrole-2,4-dicarbaldehyde Pyrrole 2,4-CHO; 3,5-Cl; 1-Ph Not reported Anticancer agents

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